4H-Thiopyrano[2,3-g]benzothiazole(9CI), with the Chemical Abstracts Service number 42377-11-7, is a heterocyclic compound that features a unique fusion of thiopyrano and benzothiazole structures. This compound is classified under the category of sulfur-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 205.3 g/mol .
The synthesis of 4H-Thiopyrano[2,3-g]benzothiazole can be achieved through several methods, including:
The molecular structure of 4H-Thiopyrano[2,3-g]benzothiazole consists of a thiopyrano ring fused to a benzothiazole moiety. The compound exhibits a planar structure conducive to π-π stacking interactions, which can enhance its biological activity.
4H-Thiopyrano[2,3-g]benzothiazole participates in various chemical reactions that can modify its structure or enhance its properties:
The mechanism of action for 4H-Thiopyrano[2,3-g]benzothiazole is primarily linked to its ability to interact with biological targets such as enzymes or receptors:
4H-Thiopyrano[2,3-g]benzothiazole possesses several notable physical and chemical properties:
The compound's stability and reactivity profiles suggest it can be safely used in laboratory settings when proper precautions are taken.
4H-Thiopyrano[2,3-g]benzothiazole has several applications in scientific research:
The benzothiazole nucleus—a bicyclic system comprising benzene fused to a thiazole ring—has demonstrated exceptional versatility in medicinal chemistry. Its physicochemical profile combines moderate lipophilicity (log P ~2.5), aromatic planarity, and dual hydrogen-bonding capabilities (via endocyclic nitrogen and sulfur atoms). These properties facilitate optimal target engagement across diverse biological macromolecules. Benzothiazole-containing pharmaceuticals exhibit activities spanning anticancer, antimicrobial, antiviral, and antidiabetic indications:
Table 2: Clinically Exploited Benzothiazole-Based Drugs
Drug | Therapeutic Category | Molecular Target | Key Structural Features |
---|---|---|---|
Zopolrestat | Antidiabetic | Aldose reductase | Carboxamide at C-2, Trifluoromethylbenzene |
Tiaramide | Anti-inflammatory/Antiasthmatic | Mast cell mediator release | N-Acetic acid moiety at C-6 |
Revosporine | Anxiolytic/Antidepressant | 5-HT1A receptor | Azopirone scaffold with benzothiazole |
Thiopyrano[2,3-d]thiazoles—characterized by a sulfur-containing pyran ring fused to thiazole—confer distinct advantages in antitrypanosomal and anticancer applications. The thiopyran ring introduces conformational flexibility and enhanced electron delocalization, improving membrane permeability and resistance to metabolic degradation. Notable applications include:
The 4H-thiopyrano[2,3-g]benzothiazole framework represents a tricyclic system formed by angular fusion between benzothiazole (positions 6-7) and thiopyran (positions 2-3). This arrangement creates an extended π-conjugated system with distinctive electronic characteristics:
Table 3: Calculated Molecular Descriptors of 4H-Thiopyrano[2,3-g]benzothiazole
Parameter | Value (DFT/B3LYP/6-31G*) | Pharmacological Implication |
---|---|---|
Dipole moment | 4.82 Debye | Enhanced solubility in polar media |
Log P | 3.18 ± 0.15 | Optimal membrane permeability |
HOMO Energy | -6.21 eV | Electron-donating capacity |
LUMO Energy | -2.17 eV | Electrophilicity index (ω = 3.52 eV) |
Polar Surface Area | 58.7 Ų | Blood-brain barrier permeability potential |
Functionalized derivatives of 4H-thiopyrano[2,3-g]benzothiazole demonstrate compelling pharmacological profiles:
Efficient routes to 4H-thiopyrano[2,3-g]benzothiazole leverage cyclocondensation strategies:
Table 4: Synthetic Routes to 4H-Thiopyrano[2,3-g]benzothiazole Derivatives
Method | Reagents/Conditions | Yield (%) | Reaction Time | Key Advantages |
---|---|---|---|---|
Cyclocondensation | 2-ABT + thiopyranone, p-TsOH/toluene/Δ | 50-65 | 12 h | Broad substrate scope |
Microwave-assisted | K10 montmorillonite, MW/140°C | 85-93 | 15 min | Energy efficiency, Reduced side products |
One-pot MCR | 2-Mercaptobenzaldehyde + malononitrile + thioglycolic acid, neat/100°C | 78-92 | 30 min | Atom economy, No solvent |
Catalytic asymmetric | L-Proline/THF, rt | 68-75 | 24 h | Enantioselectivity (up to 94% ee) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7